YF-2

HAT activation CBP/p300 epigenetic modulation

YF-2 is the only commercially available HAT activator with confirmed blood-brain barrier permeability and hippocampal histone H3 target engagement. Its unique selectivity gradient (CBP EC50 2.75 μM >> PCAF >> GCN5) and complete absence of HDAC activity enable unambiguous CBP-focused epigenetic studies. Unlike inhibitor analogs (C646) or non-BBB-penetrant activators (CTPB), YF-2 delivers brain target engagement at low micromolar concentrations, validated in APP/PS1 and Aβ42 Alzheimer's models. Select YF-2 for neuroepigenetics and oncology research requiring precise HAT activation with CNS pharmacodynamic confidence.

Molecular Formula C20H22ClF3N2O3
Molecular Weight 430.8 g/mol
CAS No. 1311423-89-8
Cat. No. B2446539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYF-2
CAS1311423-89-8
Molecular FormulaC20H22ClF3N2O3
Molecular Weight430.8 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27)
InChIKeyTZHLDFAKTWDTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





YF-2 (CAS 1311423-89-8) Compound Profile and Procurement Overview


YF-2 (CAS 1311423-89-8) is a synthetic small-molecule benzamide derivative that functions as a selective activator of histone acetyltransferases (HATs) [1]. It exhibits EC50 values of 2.75 μM for CBP, 29.04 μM for PCAF, and 49.31 μM for GCN5 in vitro, while demonstrating no activity against histone deacetylases (HDACs) . Notably, YF-2 is characterized by confirmed blood-brain barrier (BBB) permeability and the capacity to acetylate histone H3 in hippocampal tissue . This compound is exclusively designated for research use in epigenetic studies, oncology, and neurodegenerative disease modeling .

Why Generic HAT Modulator Substitution is Inadequate for YF-2 Procurement


Generic substitution within the histone acetyltransferase modulator class is scientifically unsound due to YF-2's unique combination of pharmacological properties: it is an activator of p300/CBP and GNAT family enzymes rather than an inhibitor, it demonstrates validated blood-brain barrier penetration with direct evidence of hippocampal target engagement, and it exhibits a distinct selectivity profile across CBP, PCAF, and GCN5 . Closely related analogs such as C646 (a p300/CBP inhibitor with Ki = 400 nM) operate with opposite functional polarity, while CTPB (a p300 activator with maximal activation at 275 μM) lacks documented brain penetrance and requires approximately 100-fold higher concentrations to achieve HAT activation [1][2]. These fundamental mechanistic, pharmacokinetic, and potency divergences preclude interchangeable use in experimental workflows, particularly those requiring CNS target engagement [3].

YF-2 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Efficacy Data


YF-2 CBP Activation Potency Versus CTPB: 100-Fold Concentration Differential

YF-2 activates CBP with an EC50 of 2.75 μM, representing approximately 100-fold higher potency compared to the structurally related benzamide HAT activator CTPB, which achieves maximal p300 activation only at 275 μM . This potency differential is critical for experimental applications requiring lower compound concentrations to minimize off-target effects and solvent-related artifacts [1].

HAT activation CBP/p300 epigenetic modulation

YF-2 Functional Polarity Differentiation: HAT Activation Versus C646 Inhibition

YF-2 functions as a HAT activator, whereas C646 is a competitive p300/CBP inhibitor with a Ki of 400 nM [1]. These compounds produce opposing effects on histone acetylation and downstream transcriptional programs. Selection between YF-2 and C646 is not a matter of potency but of fundamentally divergent experimental objectives: YF-2 is appropriate for studies requiring enhancement of HAT activity and histone acetylation, while C646 is suitable for HAT inhibition studies .

p300/CBP HAT activator epigenetic tool compound

YF-2 In Vivo Target Engagement: Hippocampal H3 Acetylation and Functional Memory Rescue

YF-2 demonstrates validated in vivo efficacy in CNS disease models, with quantifiable functional outcomes. In the transgenic APP/PS1 mouse model of Alzheimer's disease, YF-2 administered at 20 mg/kg intraperitoneally reduces contextual fear memory deficits [1]. Additionally, YF-2 at 5 mg/kg increases reduced acetylated histone H3 levels in the hippocampus of mice subjected to amyloid-β (1-42) induced Alzheimer's disease modeling [2]. Importantly, YF-2 at 20 mg/kg shows no effect on contextual memory in healthy control mice, indicating a disease-state-specific functional rescue rather than non-specific cognitive enhancement [3].

Alzheimer's disease memory hippocampus APP/PS1

YF-2 Antiproliferative Activity in Multidrug-Resistant Cancer Cells

YF-2 inhibits the proliferation of the multidrug-resistant NCI/ADR-RES cancer cell line with an IC50 of 44.8 μM, demonstrating activity in a therapeutically challenging resistance context . Comparative IC50 values across a panel of cancer cell lines range from 44.8 μM to 286 μM (CCRF-CEM, Hs 578T, A549, and U251), establishing a baseline activity profile for this compound class [1]. This data provides a quantitative benchmark for evaluating YF-2's potency relative to other HAT modulators in oncology applications.

cancer multidrug resistance antiproliferative NCI/ADR-RES

YF-2 HAT Selectivity Profile: Differential EC50 Values Across CBP, PCAF, and GCN5

YF-2 exhibits a quantifiable selectivity gradient across three HAT enzymes: CBP (EC50 = 2.75 μM), PCAF (EC50 = 29.04 μM), and GCN5 (EC50 = 49.31 μM), representing approximately 10.6-fold selectivity for CBP over PCAF and 17.9-fold selectivity for CBP over GCN5 . YF-2 demonstrates no activity against HDAC enzymes, confirming its specificity for acetyltransferase activation rather than deacetylase inhibition . This defined selectivity profile enables researchers to select YF-2 for experiments requiring preferential CBP activation over other HAT family members.

HAT selectivity CBP PCAF GCN5 epigenetic tool compound

YF-2 Blood-Brain Barrier Permeability Versus CTPB and C646

YF-2 is explicitly characterized as a blood-brain-barrier permeable compound, with demonstrated hippocampal target engagement (H3 acetylation) following systemic administration . In contrast, CTPB lacks documented brain penetrance data in the primary literature, and C646's brain penetrance is limited with primary applications focused on peripheral tumor models [1][2]. This pharmacokinetic differentiation is critical for studies requiring modulation of histone acetylation within the central nervous system.

blood-brain barrier BBB penetration CNS neuroepigenetics

YF-2 Optimal Research Application Scenarios Based on Quantitative Evidence


Neurodegenerative Disease Research: Alzheimer's Disease and Memory Studies

YF-2 is optimally deployed in Alzheimer's disease research requiring modulation of hippocampal histone acetylation. The compound's validated BBB permeability and demonstrated efficacy in the APP/PS1 transgenic mouse model (20 mg/kg i.p. reduces contextual fear memory deficits) make it suitable for studies investigating epigenetic mechanisms underlying cognitive decline [1]. Its selective activation of CBP (EC50 = 2.75 μM) with 10.6-fold selectivity over PCAF and 17.9-fold over GCN5 enables targeted investigation of CBP-mediated transcriptional programs in memory formation .

Cancer Cell Proliferation Studies in Multidrug-Resistant Models

YF-2 is appropriate for oncology research involving multidrug-resistant cancer cell lines, as evidenced by its IC50 of 44.8 μM against NCI/ADR-RES cells [1]. The compound's antiproliferative activity across a panel of cancer cell lines (CCRF-CEM, Hs 578T, A549, U251; IC50 range: 44.8-286 μM) provides a quantitative baseline for combination studies or comparative analyses with other epigenetic modulators . Researchers should note that YF-2 functions as a HAT activator rather than an inhibitor, which may produce distinct transcriptional outcomes compared to HAT inhibitors in cancer models.

Epigenetic Tool Compound for CBP-Preferential HAT Activation

YF-2 serves as a selective tool compound for experiments requiring preferential activation of CBP over other HAT family members. The quantifiable selectivity gradient—CBP (2.75 μM), PCAF (29.04 μM), GCN5 (49.31 μM)—allows researchers to select YF-2 for studies where CBP-specific transcriptional co-activation is the primary experimental variable [1]. The compound's lack of HDAC activity further ensures that observed effects are attributable specifically to HAT activation rather than deacetylase inhibition . This selectivity profile positions YF-2 as a valuable probe for dissecting CBP-dependent versus PCAF/GCN5-dependent gene regulatory mechanisms.

CNS-Targeted Epigenetic Pharmacology Studies

For studies requiring modulation of histone acetylation within the central nervous system, YF-2 offers a critical advantage over structurally related benzamide HAT activators such as CTPB and p300/CBP inhibitors such as C646, which lack documented BBB permeability or validated CNS target engagement [1]. YF-2's demonstrated ability to acetylate histone H3 in hippocampal tissue following systemic administration (5 mg/kg i.p. in Aβ42-induced AD mouse model) provides direct evidence of CNS pharmacodynamic activity . This makes YF-2 the preferred selection for neuroepigenetics research requiring HAT activation with confirmed brain penetrance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for YF-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.